{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol
Description
Properties
IUPAC Name |
[1-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-11(2)13-4-3-5-14-15(13)17-16(20-14)18-8-6-12(10-19)7-9-18/h3-5,11-12,19H,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXRASOFASMHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity, synthesis, mechanisms of action, and comparative analysis of this compound based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Benzothiazole Moiety: Known for various biological activities including antimicrobial and anticancer properties.
- Piperidine Ring: Enhances the compound's ability to interact with biological targets due to its structural flexibility.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Core: Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Introduction of Piperidine Moiety: Nucleophilic substitution using a suitable piperidine derivative.
- Attachment of Methanol Group: Final modification to introduce the methanol group.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
| Activity | Description |
|---|---|
| Antimicrobial | Compounds in this class have shown efficacy against various pathogens. |
| Anticancer | Inhibition of cancer cell growth has been observed in several studies. |
| Neurological Effects | Potential use in treating neurological disorders due to interactions with CNS targets. |
The mechanism by which this compound exerts its effects involves:
- Interaction with specific enzymes or receptors, modulating their activity.
- The piperidine ring enhances membrane permeability, increasing bioavailability.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds:
- Inhibition Studies: A study demonstrated that benzothiazole derivatives significantly inhibit IL-1β release in LPS/ATP-stimulated macrophages, suggesting anti-inflammatory properties .
- Cancer Cell Lines: Compounds similar to this compound have shown up to 10 times greater growth inhibitory activity than standard treatments in glioma cell lines .
- Metabolomic Analysis: The compound has been identified in human blood, indicating exposure and potential metabolic pathways .
Comparative Analysis
When compared to other benzothiazole and piperidine derivatives, this compound stands out due to its unique structural combination which may enhance its pharmacological profile.
| Compound Type | Biological Activity |
|---|---|
| Benzothiazole Derivatives | Antimicrobial, anticancer |
| Piperidine Derivatives | CNS effects, analgesic |
| {1-[4-(Propan-2-yl)-...]} | Potential for dual-action pharmacology |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
Key Observations :
Core Heterocycle Differences: The target compound’s benzothiazole core distinguishes it from thiazole (e.g., ) or oxadiazole-containing analogues (e.g., ). Benzothiazoles are known for their antimicrobial and anti-inflammatory properties, as seen in pyrazolopyrimidine derivatives .
Substituent Effects: The propan-2-yl group on the benzothiazole ring increases steric bulk and lipophilicity, which could enhance membrane permeability compared to smaller substituents like methyl or methoxypropyl . The hydroxymethyl group on piperidine provides a hydrogen-bond donor site, absent in compounds like 3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole .
Table 2: Reported Bioactivities of Analogous Compounds
Key Insights :
- However, the absence of a pyrazolopyrimidine moiety in the target compound could limit direct comparison.
- Kinase Inhibition: Compounds with piperidine-methanol groups, such as encorafenib (a BRAF inhibitor), highlight the role of hydrogen-bonding interactions in targeting enzymes . The target compound’s hydroxymethyl group may enable similar interactions, though its benzothiazole core differs from encorafenib’s pyrazole-pyrimidine structure.
Physicochemical and Computational Analysis
- For example, the hydroxymethyl group may participate in hydrogen bonding, while the benzothiazole’s sulfur atom could engage in van der Waals interactions.
Q & A
Basic: What are the optimal synthetic routes for {1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol, and how can reaction conditions be refined to improve yield?
Answer:
The synthesis typically involves coupling a benzothiazole derivative with a piperidine-methanol precursor under nucleophilic or catalytic conditions. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity, as seen in analogous benzothiazole-piperidine syntheses .
- Catalyst optimization : Use of coupling agents (e.g., EDCI/HOBt) or transition-metal catalysts (e.g., Pd for cross-couplings) improves intermediate formation .
- Purification : Recrystallization from methanol or ethanol, as described for structurally similar compounds, ensures high purity .
- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization confirms intermediate formation and reaction completion .
Basic: How can spectroscopic techniques (NMR, IR, MS) validate the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Compare chemical shifts of the piperidine ring protons (δ 2.5–3.5 ppm for CH₂ groups) and benzothiazole aromatic protons (δ 7.0–8.5 ppm). The methanol (-CH₂OH) group shows a triplet near δ 3.7 ppm and a broad OH peak (~δ 1.5–2.5 ppm) .
- IR : Confirm the presence of -OH (3200–3600 cm⁻¹) and benzothiazole C=N (1600–1650 cm⁻¹) stretches .
- Mass spectrometry : The molecular ion peak should match the exact mass (e.g., 276.34 g/mol for C₁₅H₂₀N₂OS) with fragmentation patterns consistent with the piperidine and benzothiazole moieties .
Basic: What methodologies are recommended for assessing the compound’s purity, and how can impurities be identified?
Answer:
- HPLC/GC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Impurity peaks can be identified via spiking experiments or high-resolution MS .
- Elemental analysis : Compare calculated vs. experimental C/H/N/S/O percentages to detect non-volatile impurities (e.g., solvent residues) .
- TLC : A single spot under UV (Rf ~0.5 in ethyl acetate/hexane) indicates homogeneity .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the benzothiazole and piperidine rings?
Answer:
- Systematic substitution : Synthesize analogs with variations at the benzothiazole 4-position (e.g., halogens, alkyl groups) and piperidine N-substituents (e.g., methyl, ethyl). For example, replacing the propan-2-yl group with a fluorophenyl moiety (as in ) could modulate lipophilicity and target binding.
- Biological assays : Test analogs against relevant targets (e.g., enzymes, receptors) using dose-response curves to correlate substituent effects with activity .
- Computational modeling : Perform docking studies to predict binding affinities, leveraging crystal structures of related compounds (e.g., benzothiazole-containing inhibitors) .
Advanced: How can contradictions between spectral data and biological activity be resolved?
Answer:
- Purity reassessment : Re-analyze the compound using LC-MS to rule out degradation products or stereoisomers (e.g., axial vs. equatorial conformers of the piperidine ring) .
- Counter-screening : Test the compound in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity. For instance, off-target effects from residual solvents (e.g., DMSO) may skew results .
- Metabolite profiling : Identify active metabolites via incubation with liver microsomes, as hydroxylation of the piperidine-methanol group could enhance or diminish activity .
Advanced: What strategies explain discrepancies between molecular docking predictions and experimental activity data?
Answer:
- Conformational sampling : Use molecular dynamics (MD) simulations to explore flexible regions (e.g., the piperidine ring’s chair-to-boat transitions) that docking rigid models might miss .
- Solvent effects : Include explicit water molecules in docking to account for hydrogen bonding with the methanol group, which may alter binding poses .
- Post-docking refinement : Apply free-energy perturbation (FEP) or MM-GBSA to estimate binding energy differences between predicted and observed active analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
